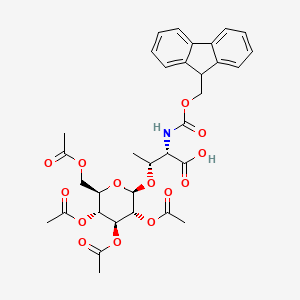Fmoc-Thr(beta-D-Glc(Ac)4)-OH
CAS No.: 130548-92-4
Cat. No.: VC4909266
Molecular Formula: C33H37NO14
Molecular Weight: 671.652
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 130548-92-4 |
|---|---|
| Molecular Formula | C33H37NO14 |
| Molecular Weight | 671.652 |
| IUPAC Name | (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid |
| Standard InChI | InChI=1S/C33H37NO14/c1-16(27(31(39)40)34-33(41)43-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)44-32-30(47-20(5)38)29(46-19(4)37)28(45-18(3)36)26(48-32)15-42-17(2)35/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,41)(H,39,40)/t16-,26-,27+,28-,29+,30-,32-/m1/s1 |
| Standard InChI Key | PTSXZIRHPAUPGC-ZJFLVNNCSA-N |
| SMILES | CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Fmoc-Thr(β-D-Glc(Ac)₄)-OH (CAS 130548-92-4) is characterized by a threonine backbone modified with a tetra-O-acetylated β-D-glucopyranosyl group at the hydroxyl side chain. The Fmoc group protects the α-amino group, enabling sequential deprotection during SPPS .
Table 1: Key Structural Attributes
The glycosidic linkage adopts a β-configuration, critical for mimicking natural glycoprotein structures . The acetyl groups enhance solubility in organic solvents, facilitating incorporation into peptide chains .
Synthesis and Protective Group Strategy
Synthetic Pathways
The synthesis involves glycosylation of Fmoc-protected threonine with a peracetylated glucosyl donor. Key steps include:
-
Glycosylation: Coupling of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide with Fmoc-Thr-OH under Koenigs-Knorr conditions .
-
Deprotection: Selective removal of acetyl groups post-SPPS using hydrazine or aqueous base, preserving the Fmoc group until final cleavage .
Stereochemical Control
The β-configuration is ensured by neighboring group participation from the 2-O-acetyl group during glycosylation, directing nucleophilic attack to the β-face .
Physicochemical Properties
Stability and Reactivity
The acetyl groups confer stability against premature hydrolysis during SPPS, while the Fmoc group is base-labile, enabling mild deprotection with piperidine .
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Density | 1.38 ± 0.1 g/cm³ | |
| Predicted Boiling Point | 777.7 ± 60.0 °C | |
| pKa | 3.32 ± 0.10 | |
| Appearance | White crystalline powder | |
| Solubility | DMSO, DMF, dichloromethane |
Applications in Peptide and Glycobiology Research
Glycopeptide Synthesis
Fmoc-Thr(β-D-Glc(Ac)₄)-OH is integral to synthesizing glycosylated peptides for studying:
-
Glycoprotein folding: Glycosylation impacts tertiary structure and stability .
-
Immune recognition: Antigenic epitopes on viral glycoproteins (e.g., HIV gp120) .
Drug Development
Glycopeptides derived from this building block are explored as:
-
Vaccine candidates: Mimicking pathogen-associated molecular patterns .
-
Therapeutic agents: Targeting lectin receptors in cancer and inflammation .
| Supplier | Packaging | Price (USD) | Purity |
|---|---|---|---|
| AFG Bioscience | 100 mg | 394.34 | 95% |
| ChemPep | 500 mg | 1500 | >95% |
| Sussex Research | 1 g | 2000 | >95% |
Recent Research Advancements
Automated SPPS Integration
Recent studies optimize coupling efficiency using HATU/DIPEA in DMF, achieving >98% incorporation rates . Microwave-assisted synthesis reduces reaction times by 40% .
Glycoengineering Applications
Site-specific incorporation into interleukin-2 (IL-2) enhanced serum half-life by 3-fold, demonstrating therapeutic potential .
Challenges and Future Directions
Limitations
Emerging Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume